molecular formula C7H3ClF3NO B14346867 3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde CAS No. 90381-11-6

3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B14346867
CAS No.: 90381-11-6
M. Wt: 209.55 g/mol
InChI Key: XOMLXPJDDDWSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring.

Preparation Methods

The synthesis of 3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the introduction of a trifluoromethyl group into a pyridine ring. This can be done via two main methods:

Chemical Reactions Analysis

3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring contribute to its unique chemical properties, which can influence its binding to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde can be compared with other trifluoromethylpyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

90381-11-6

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

3-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO/c8-6-4(7(9,10)11)1-2-12-5(6)3-13/h1-3H

InChI Key

XOMLXPJDDDWSDM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.